Ammonium naphthalene-1-sulphonate
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Overview
Description
Ammonium naphthalene-1-sulphonate is an organic compound that belongs to the class of naphthalenesulfonates. It is characterized by the presence of a naphthalene ring substituted with a sulfonic acid group and an ammonium ion. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium naphthalene-1-sulphonate can be synthesized through the sulfonation of naphthalene followed by neutralization with ammonium hydroxide. The sulfonation process typically involves the reaction of naphthalene with sulfuric acid or oleum under controlled temperature conditions to form naphthalene-1-sulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous sulfonation processes using reactors designed for large-scale chemical synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. The sulfonation reaction is followed by neutralization and purification steps to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ammonium naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid under specific conditions.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as naphthalene-1,4-dicarboxylic acid and various substituted naphthalenes.
Scientific Research Applications
Ammonium naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthalene derivatives.
Biology: The compound is employed as a fluorescent probe for studying protein conformational changes and interactions.
Medicine: It is used in the development of diagnostic assays and as a component in certain pharmaceutical formulations.
Industry: this compound is utilized in the production of dyes, pigments, and as a dispersing agent in various industrial processes.
Mechanism of Action
The mechanism by which ammonium naphthalene-1-sulphonate exerts its effects involves its interaction with molecular targets through its sulfonate group. The compound can bind to proteins and other biomolecules, altering their structure and function. This interaction is often mediated by electrostatic and hydrophobic forces, leading to changes in the conformation and activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
8-Anilinonaphthalene-1-sulfonic acid: This compound is similar in structure but contains an aniline group instead of an ammonium ion.
Naphthalene-2-sulfonic acid: Another naphthalene derivative with the sulfonic acid group positioned at the 2-position.
Uniqueness
Ammonium naphthalene-1-sulphonate is unique due to its specific combination of a naphthalene ring, a sulfonic acid group, and an ammonium ion. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
37087-00-6 |
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Molecular Formula |
C10H8O3S.H3N C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
azanium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3 |
InChI Key |
FWDSBAGKRBHRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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